Testosterone Valerate

Description

Historical Context of Testosterone (B1683101) Ester Chemistry in Andrology Research

The journey into understanding and utilizing testosterone began with its isolation and synthesis in 1935. scispace.comnih.gov However, early attempts to administer testosterone orally proved ineffective due to rapid inactivation by the liver. nih.govglowm.com This challenge spurred the development of alternative delivery methods, with the esterification of the testosterone molecule at the 17β-hydroxy group emerging as a pivotal strategy for intramuscular administration. scispace.com

The first testosterone ester to be marketed was testosterone propionate (B1217596) in 1936. scispace.com While a significant advancement, its short half-life necessitated frequent injections. scispace.com This led to the synthesis of longer-acting esters. Testosterone enanthate, introduced in the mid-1950s, offered a longer duration of action and became a mainstay in testosterone therapy for decades. nih.govwikipedia.org The development of various testosterone esters, including cypionate and later undecanoate, marked a continuous effort to optimize the pharmacokinetic profile of testosterone therapy, aiming for more stable and physiological serum concentrations. wikipedia.orgdovepress.comcambridge.org

The World Health Organization (WHO) has also played a role in the research and development of new testosterone esters, such as testosterone buciclate, with the goal of achieving even longer-acting formulations for potential use in male contraception and hormone replacement therapy. oup.comresearchgate.netwho.int This historical progression highlights the central role of ester chemistry in overcoming the limitations of native testosterone and refining its therapeutic application in andrology.

Theoretical Frameworks of Androgen Ester Pharmacodynamics

The pharmacodynamics of androgen esters like testosterone valerate (B167501) are fundamentally linked to their structure as prodrugs. wikipedia.orgwikipedia.org Esterification renders the testosterone molecule temporarily inactive. chemicalbook.com Once administered, typically via intramuscular injection in an oil-based solution, the ester is gradually released from the injection site. chemicalbook.comnih.gov

The key to their action lies in the enzymatic cleavage of the ester bond by esterases present in the body, which liberates the active hormone, testosterone. chemicalbook.com This process of hydrolysis allows for a slower, more sustained release of testosterone into the bloodstream compared to the administration of unesterified testosterone. chemicalbook.comnih.gov

The length and structure of the attached ester chain are critical determinants of the ester's lipophilicity and, consequently, its rate of absorption and elimination half-life. wikipedia.org Longer and more complex ester chains generally result in slower release and a longer duration of action. chemicalbook.comresearchgate.net For instance, testosterone undecanoate, with its longer ester chain, has a more extended duration of action compared to shorter-chain esters like testosterone propionate. wikipedia.orgdovepress.com Testosterone valerate is considered a short-to-medium duration ester. wikipedia.org

The ultimate physiological effects of testosterone esters are mediated by the released testosterone, which binds to androgen receptors in various tissues throughout the body, initiating the downstream cellular responses characteristic of this hormone. glowm.com

Detailed Research Findings

Research into this compound and other esters has provided valuable data on their physicochemical properties and pharmacokinetic profiles.

Physicochemical Properties of this compound

| Property | Value |

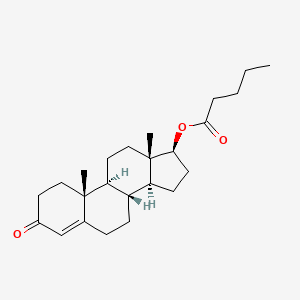

| Molecular Formula | C24H36O3 |

| Molar Mass | 372.5 g/mol |

| IUPAC Name | [(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] pentanoate |

| Source: PubChem CID 102373 nih.gov |

Pharmacokinetic Parameters of Various Testosterone Esters

| Testosterone Ester | Typical Administration Route | Duration of Action |

| Testosterone Propionate | Intramuscular | 3–4 days |

| This compound | Intramuscular | Short-to-medium |

| Testosterone Enanthate | Intramuscular | 14–28 days |

| Testosterone Cypionate | Intramuscular | 14–28 days |

| Testosterone Undecanoate | Intramuscular/Oral | ~100 days (IM) |

| Source: Wikipedia, Dove Medical Press wikipedia.orgwikipedia.orgdovepress.com |

Structure

3D Structure

Properties

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O3/c1-4-5-6-22(26)27-21-10-9-19-18-8-7-16-15-17(25)11-13-23(16,2)20(18)12-14-24(19,21)3/h15,18-21H,4-14H2,1-3H3/t18-,19-,20-,21-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCNQPYVHDCHENM-CGRIZKAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40185204 | |

| Record name | Testosterone valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40185204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3129-43-9 | |

| Record name | Testosterone, valerate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3129-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Testosterone valerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003129439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Testosterone valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40185204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17β-hydroxyandrost-4-en-3-one valerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.559 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TESTOSTERONE VALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SF23403A0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Approaches and Advanced Analytical Methodologies for Testosterone Valerate

Synthetic Chemistry Research for Testosterone (B1683101) Valerate (B167501) and Analogues

The synthesis of testosterone esters, including testosterone valerate, is a significant area of research due to their applications in various scientific fields. semanticscholar.org Traditional methods for preparing these esters often involve the use of activated carboxylic acid derivatives like acid anhydrides or acid chlorides in the presence of a base. semanticscholar.orggoogle.comgoogle.com Common bases used include triethylamine (B128534), pyridine, and 4-(dimethylamino)pyridine (DMAP). semanticscholar.org

One established method involves dissolving testosterone in a dry solvent such as dichloromethane, followed by the addition of a base like triethylamine and a catalyst like DMAP. The mixture is cooled, and the corresponding acyl chloride (in this case, valeryl chloride) is added dropwise. The reaction is then typically stirred for an extended period at room temperature. semanticscholar.org

More modern and efficient synthetic routes have been explored to improve process efficiency and reduce environmental impact. semanticscholar.org One such approach utilizes a recyclable heterogeneous polymer-supported tosylic acid catalyst under solvent-free microwave irradiation conditions. semanticscholar.orgresearchgate.net This method has been shown to significantly accelerate the reaction rate, with the synthesis of some testosterone esters being completed in as little as 2.5 minutes. semanticscholar.orgresearchgate.net However, the yield can vary depending on the specific ester being synthesized. semanticscholar.org

Another synthetic strategy involves the enzymatic hydrolysis of testosterone esters to produce testosterone, a process that can also be reversed to synthesize the esters. google.comgoogle.com Lipases, such as those from Aspergillus oryzae or Candida antarctica A, have been used for this purpose. google.comgoogle.com The synthesis can also be achieved by reacting testosterone with the relevant acyl acid. google.com

The synthesis of various testosterone esters, including those with unsaturated fatty acid chains, has been undertaken to explore their properties. nih.gov These syntheses often involve the reaction of testosterone with the corresponding acid chloride in pyridine. nih.gov

Table 1: Comparison of Synthetic Methods for Testosterone Esters

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Classical Acylation | Testosterone, Acyl Chloride/Anhydride, Base (e.g., Triethylamine, DMAP) | Room temperature, extended reaction time | Well-established, broad substrate scope | Use of hazardous reagents, waste production |

| Microwave-Assisted Synthesis | Testosterone, Acyl Chloride, Polymer-supported Tosylic Acid | Solvent-free, microwave irradiation, short reaction time | High efficiency, environmentally benign, recyclable catalyst | Yield can be variable for different esters |

| Enzymatic Synthesis/Hydrolysis | Testosterone, Acyl Acid/Ester, Lipase | Specific pH and temperature | High selectivity, mild reaction conditions | May require optimization of enzyme and reaction conditions |

Advanced Spectroscopic Characterization Methodologies for this compound

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound and its analogues.

Vibrational Spectroscopy Applications in Structural Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular structure of steroids.

FTIR Spectroscopy: The infrared spectrum of testosterone esters is characterized by specific absorption bands that allow for their identification. tandfonline.com Testosterone itself shows a ketone band around 1670 cm⁻¹. tandfonline.com Its esters, including this compound, exhibit a ketone band in the range of 1660 to 1670 cm⁻¹ and a distinct ester band between 1735 and 1750 cm⁻¹. tandfonline.comojp.gov The presence of the ester group at the C17β position is thus clearly identifiable. tandfonline.com FTIR has been used to characterize a range of testosterone esters, and their spectra are readily distinguishable from one another. tandfonline.comnih.gov A narrow band around 1677 cm⁻¹ is characteristic of the 4-en, 3-one steroid structure found in testosterone and its esters. researchgate.net

Raman Spectroscopy: Raman spectroscopy is another powerful tool for steroid analysis. unibe.chresearchgate.net Steroids exhibit several intense and unique features in the low-frequency terahertz (THz) region of the Raman spectrum, which are determined by the specific hormone structure. unibe.chresearchgate.net This technique can be used to analyze steroids in various complex samples. unibe.chresearchgate.net Studies have demonstrated the utility of Raman spectroscopy, including UV resonance Raman spectroscopy, for differentiating between various steroids. researchgate.netspiedigitallibrary.org

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Spectroscopic Technique | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| C=O (Ketone, Ring A) | FTIR | 1660 - 1670 | tandfonline.com |

| C=O (Ester) | FTIR | 1735 - 1750 | tandfonline.com |

| C=C (Alkene, Ring A) | FTIR | ~1677 | researchgate.net |

Mass Spectrometry Techniques for Structural Elucidation

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and fragmentation patterns of this compound, providing definitive structural information.

Electron Ionization (EI) and Chemical Ionization (CI): EI mass spectra of testosterone esters show a number of fragment ions that are indicative of the testosterone moiety. nih.govoup.comoup.com However, the molecular ion peak can be of very low abundance, making it challenging to confirm the specific ester. nih.govoup.comoup.com CI mass spectrometry, on the other hand, typically shows a dominant protonated molecule ion, making it easier to determine the molecular weight. nih.govoup.com A common fragment ion observed in the CI spectra of testosterone esters corresponds to the loss of the ester side chain, resulting in an ion at m/z 271, which represents the testosterone structure. oup.com

Tandem Mass Spectrometry (MS/MS): Tandem MS is a powerful tool for the structural confirmation of testosterone esters. nih.govoup.com In CI/MS/MS, the protonated molecular ion can be selected and fragmented to produce characteristic product ions, providing a high degree of confidence in the identification. nih.govoup.com Electrospray ionization (ESI) MS has also been used to study testosterone esters. nih.gov Under optimal conditions, ESI-MS primarily produces a protonated molecular ion (MH+). nih.gov Fragmentation can be induced in the ion source or collision cell, leading to characteristic fragment ions. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for the analysis of steroids. tandfonline.comfda.govresearchgate.net In GC-MS analysis of this compound, the compound is first separated from other components on a gas chromatography column and then introduced into the mass spectrometer for detection and identification. fda.govnih.gov The retention time from the GC and the mass spectrum together provide a highly specific identification. fda.gov

Table 3: Mass Spectrometric Data for this compound

| Ionization Method | Key Fragment Ions (m/z) | Description | Reference |

|---|---|---|---|

| EI | Varies | Testosterone moiety fragments | nih.govoup.com |

| CI | [M+H]⁺, 271 | Protonated molecule, Loss of valerate ester | oup.com |

| ESI-MS/MS | [M+H]⁺, various fragments | Protonated molecule and induced fragments | nih.gov |

Chromatographic Techniques for Research Compound Purity and Identity Confirmation

Chromatographic methods are essential for separating this compound from impurities and confirming its identity and purity.

Gas Chromatography (GC): Capillary column GC can effectively separate testosterone and its various esters. tandfonline.com With appropriate temperature programming, baseline separation can be achieved for most testosterone esters, although some closely related esters may co-elute. tandfonline.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of testosterone esters. diva-portal.orgtransharmreduction.orgnih.gov Reversed-phase HPLC with a C8 or C18 column is commonly used. diva-portal.orgtransharmreduction.org A gradient elution with a mobile phase consisting of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) allows for the separation of various testosterone esters. diva-portal.orgtransharmreduction.org The use of a diode array detector allows for the simultaneous monitoring of the absorbance at different wavelengths, aiding in peak identification. nih.gov HPLC methods have been developed and validated for the quantification of testosterone esters in various matrices. transharmreduction.orgnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of liquid chromatography with mass spectrometry provides a highly sensitive and specific method for the analysis of testosterone esters. diva-portal.orgmdpi.comnih.gov LC-MS/MS, in particular, is a powerful tool for the unambiguous identification and quantification of these compounds in complex mixtures. diva-portal.orgmdpi.comnih.gov

Table 4: Chromatographic Methods for this compound Analysis

| Technique | Stationary Phase | Mobile Phase/Conditions | Detection | Application |

|---|---|---|---|---|

| Gas Chromatography (GC) | 5% diphenyl, 95% dimethylpolysiloxane | Temperature programmed | Mass Spectrometry (MS) | Separation and identification of esters |

| High-Performance Liquid Chromatography (HPLC) | C8 or C18 | Gradient of Water/Acetonitrile or Methanol | UV/Diode Array, Mass Spectrometry (MS) | Purity assessment, quantification, and identification |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | C18 | Gradient of Methanol/Ammonium Acetate Buffer | Tandem Mass Spectrometry | High-sensitivity detection and quantification in complex matrices |

Preclinical Pharmacokinetic Investigations of Testosterone Valerate

Prodrug Hydrolysis and Bioactivation Dynamics in Biological Systems

Testosterone (B1683101) valerate (B167501), as a prodrug, must first undergo hydrolysis to become pharmacologically active testosterone. This bioactivation is a critical step that dictates the onset and duration of its action. The ester bond in testosterone valerate is cleaved by esterase enzymes that are ubiquitously present in the body, leading to the release of testosterone.

The rate of hydrolysis of testosterone esters is influenced by the length and structure of the ester chain. Shorter-chain esters, like testosterone propionate (B1217596), are hydrolyzed more rapidly, leading to a quicker onset and shorter duration of action. Conversely, longer-chain esters, such as testosterone undecanoate, have a slower hydrolysis rate and a more extended duration of action. This compound, with its five-carbon valerate ester, is classified as a short-to-medium duration ester. wikipedia.org Its half-life is approximately double that of the short-acting testosterone propionate. wikipedia.org

In vivo studies on steroid esters have shown that hydrolysis can begin in various tissues, including the gastrointestinal tract when administered orally, and at the site of injection for parenteral routes. jst.go.jp The enzymatic cleavage releases free testosterone, which can then enter systemic circulation and exert its physiological effects. The stability of the ester bond is a key determinant of the pharmacokinetic profile; for instance, the in vivo half-life of testosterone esters can range from 2-3 days for propionate to over 12 weeks for undecanoate, a property leveraged to control the drug's release. nih.gov While specific kinetic data for the hydrolysis of this compound is sparse in recent literature, a 1952 study compared its absorption and excretion to that of testosterone propionate and testosterone-iso-butyrate, highlighting the early interest in understanding these dynamics. ncats.io

The general principle of ester hydrolysis suggests that the rate follows the order of primary, secondary, and tertiary alcohols, with testosterone being a secondary alcohol. jst.go.jp This enzymatic process is the rate-limiting step for the bioactivation of testosterone from its ester prodrugs.

Absorption and Distribution Kinetics in Research Models

Following administration, typically via intramuscular injection for testosterone esters, the compound forms a depot in the muscle tissue. From this depot, the ester is gradually absorbed into the systemic circulation. The absorption rate is largely dependent on the ester's solubility in the oily vehicle and its subsequent hydrolysis.

Preclinical studies in animal models, such as rats and monkeys, are instrumental in characterizing these kinetics. For instance, studies on testosterone and its various esters have demonstrated that after intramuscular injection, serum testosterone levels rise to a peak (Cmax) and then gradually decline. benthamopen.com The time to reach this peak (Tmax) and the total drug exposure over time (Area Under the Curve, AUC) are key parameters that differ between esters.

The distribution of testosterone in the body is extensive. Once in the bloodstream, testosterone is highly bound to plasma proteins, primarily sex hormone-binding globulin (SHBG) and albumin, with only a small fraction remaining as free, biologically active testosterone. wikipedia.orgnih.gov This binding equilibrium influences the availability of testosterone to target tissues. The distribution of testosterone and its esters has been studied in various animal models, including rats and cattle, to understand its tissue-specific accumulation and effects. scielo.brinchem.org

Metabolic Transformation Pathways of Testosterone and its Esters

Once testosterone is released from the valerate ester, it undergoes extensive metabolism, primarily in the liver, through various enzymatic pathways. wikipedia.org

The cytochrome P450 (CYP) enzyme system plays a central role in the phase I metabolism of testosterone. mdpi.com Several CYP isoforms are involved in the hydroxylation of testosterone at various positions. The most significant of these is CYP3A4, which is responsible for the 6β-hydroxylation of testosterone, a major metabolic pathway in humans. oup.comresearchgate.net Other CYP enzymes, including CYP2C9, CYP2C19, and CYP2B6, also contribute to testosterone metabolism, though to a lesser extent. drugbank.com

Preclinical studies often use liver microsomes from different species (e.g., human, rat, dog, horse) to investigate these metabolic pathways and to understand species-specific differences. tandfonline.comnih.gov For example, the major hydroxylation sites of testosterone in deer liver microsomes are the 2β-, 6β-, and possibly the 12-position. tandfonline.com The kinetic parameters of these reactions, such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), can be determined to characterize the enzyme-substrate interactions. nih.gov While specific kinetic data for this compound is not available, the metabolic fate of the released testosterone would follow these established pathways.

Key Cytochrome P450 Isoforms in Testosterone Metabolism

| CYP Isoform | Primary Metabolic Reaction | Significance |

|---|---|---|

| CYP3A4 | 6β-hydroxylation | Major metabolic pathway in the human liver. oup.comresearchgate.net |

| CYP2C9 | Hydroxylation | Contributes to testosterone metabolism. drugbank.com |

| CYP2C19 | Hydroxylation | Shows varied activity based on genetic polymorphisms. nih.gov |

| CYP2B6 | Hydroxylation | Minor contributor to testosterone metabolism. drugbank.com |

Beyond CYP-mediated oxidation, testosterone is also a substrate for two other critical enzymes: 5α-reductase and aromatase.

The enzyme 5α-reductase converts testosterone into dihydrotestosterone (B1667394) (DHT), a more potent androgen. wikipedia.org This conversion occurs in various androgen-sensitive tissues, including the prostate gland, skin, and hair follicles. tandfonline.comtandfonline.com There are different isoforms of 5α-reductase, and their activity can be a target for therapeutic intervention. Inhibitors of 5α-reductase can block the conversion of testosterone to DHT. nih.govgoogle.com

Aromatase, also known as CYP19A1, is another key enzyme that metabolizes testosterone, converting it to estradiol (B170435), the primary female sex hormone. wikipedia.org This conversion is a crucial step in maintaining the balance between androgens and estrogens in both males and females. The activity of aromatase can be influenced by various factors and is also a therapeutic target in certain conditions.

Following phase I metabolism, testosterone and its metabolites undergo phase II conjugation reactions, which increase their water solubility and facilitate their excretion from the body. The main conjugation pathways for testosterone metabolites are glucuronidation and sulfation. wikipedia.orgwikipedia.org

Glucuronidation is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, leading to the formation of glucuronide conjugates such as testosterone glucuronide, androsterone (B159326) glucuronide, and etiocholanolone (B196237) glucuronide. nih.gov These conjugated metabolites are then primarily excreted in the urine. wikipedia.orgnih.govresearchgate.net

Sulfation, mediated by sulfotransferase (SULT) enzymes, is another important conjugation pathway, resulting in the formation of sulfate (B86663) conjugates like testosterone sulfate. wikipedia.org

Preclinical studies in animal models are essential for characterizing the excretion profiles of testosterone and its esters. For example, in cattle treated with testosterone propionate, the majority of testosterone metabolites were found to be conjugated to glucuronide and sulfate moieties in the urine. scielo.br The ratio of different metabolites and their conjugates can be used to detect the administration of exogenous testosterone. researchgate.net While a specific excretion profile for this compound is not detailed in the available literature, it is expected to follow the general pattern of other testosterone esters, with the majority of its metabolites being excreted in the urine as glucuronide and sulfate conjugates. nih.gov

Comparative Pharmacokinetic Profiles of this compound with Other Androgen Esters

The pharmacokinetic profile of a testosterone ester is largely determined by the length of its ester chain, which influences its rate of hydrolysis and absorption. Comparing the profiles of different esters is crucial for selecting the appropriate compound for a specific therapeutic need.

While direct, comprehensive comparative studies including this compound are scarce in recent preclinical literature, its position as a short-to-medium chain ester allows for some inferences based on data from other esters.

Testosterone Propionate (3-carbon ester): Has a short duration of action, with a rapid onset. Studies in monkeys have shown a half-life of about 21.9 hours after intramuscular injection. benthamopen.com

Testosterone Enanthate (7-carbon ester): Has a longer duration of action than propionate. benthamopen.com Clinical studies show it can maintain elevated testosterone levels for up to two weeks. researchgate.net

Testosterone Cypionate (8-carbon ester): Has a pharmacokinetic profile very similar to testosterone enanthate. wikipedia.org

Testosterone Undecanoate (11-carbon ester): Is a long-acting ester, with a duration of action that can extend for several weeks. benthamopen.comnih.gov

Based on its 5-carbon chain, this compound's pharmacokinetic profile is expected to be intermediate between that of testosterone propionate and testosterone enanthate. It would likely have a faster onset and shorter duration of action compared to enanthate and cypionate, but a longer duration than propionate. This is supported by older literature which describes it as a short-to-medium duration ester. wikipedia.org

Comparative Characteristics of Testosterone Esters

| Testosterone Ester | Ester Chain Length | Relative Duration of Action | Reported Half-Life (example) |

|---|---|---|---|

| Testosterone Propionate | 3 carbons | Short | ~21.9 hours (in monkeys) benthamopen.com |

| This compound | 5 carbons | Short-to-Medium wikipedia.org | ~2x Testosterone Propionate wikipedia.org |

| Testosterone Enanthate | 7 carbons | Medium-to-Long | ~4.5 days (elimination half-life) wikipedia.org |

| Testosterone Cypionate | 8 carbons | Medium-to-Long | Similar to Enanthate wikipedia.org |

| Testosterone Undecanoate | 11 carbons | Long | ~20.9-33.9 days (in different oils) wikipedia.org |

The choice of the oily vehicle for intramuscular injection can also influence the absorption kinetics, although one study in monkeys with testosterone undecanoate found no significant differences between soybean oil, tea seed oil, and castor oil. nih.gov

Preclinical Pharmacodynamic Research of Testosterone Valerate

Cellular and Molecular Mechanisms of Androgen Action

The pharmacodynamic effects of testosterone (B1683101) valerate (B167501) are primarily attributable to the actions of testosterone, which is released following the cleavage of the valerate ester. Testosterone can exert its effects through various cellular and molecular pathways, including direct interaction with androgen receptors, conversion to other active metabolites that interact with different receptors, and modulation of cell signaling pathways.

Testosterone, the active component of testosterone valerate, is a primary ligand for the androgen receptor (AR), a member of the nuclear receptor superfamily. patsnap.comnih.gov The AR functions as a ligand-inducible transcription factor that regulates the expression of a wide array of genes essential for the development and maintenance of the male phenotype. patsnap.comwikipedia.org

The binding of testosterone to the AR, which is located in the cytoplasm in an inactive state complexed with heat shock proteins (HSPs), induces a conformational change in the receptor. nih.govwikipedia.org This change facilitates the dissociation of HSPs and exposes a nuclear localization signal. nih.gov Subsequently, the testosterone-AR complex translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. nih.govwikipedia.org This binding initiates the recruitment of coactivators and other transcriptional machinery, leading to the modulation of gene transcription. wikipedia.org

In many target tissues, testosterone is converted to dihydrotestosterone (B1667394) (DHT) by the enzyme 5α-reductase. mdpi.com DHT binds to the androgen receptor with a higher affinity than testosterone, making it a more potent androgen in tissues where it is present. mdpi.comnih.gov The activation of the androgen receptor by either testosterone or DHT initiates a cascade of events that ultimately results in the physiological effects of androgens. nih.gov

Testosterone can also be converted to estradiol (B170435), a potent estrogen, through a process called aromatization, which is catalyzed by the enzyme aromatase. nih.govresearchgate.net This conversion allows testosterone to exert effects via estrogen receptors (ERs), which are also members of the nuclear receptor superfamily. nih.gov The binding of estradiol to ERs initiates a signaling cascade similar to that of AR activation, involving receptor dimerization, nuclear translocation, and binding to estrogen response elements (EREs) on DNA to regulate gene expression.

This aromatization pathway is significant in various tissues, including the brain, where estrogenic metabolites of testosterone play a crucial role in neuroprotection. youtube.com Research has demonstrated that the neuroprotective effects of testosterone are largely mediated by its conversion to estrogen and subsequent activation of estrogen receptors. youtube.com In studies using aromatase inhibitors, the neuroprotective effects of testosterone were diminished, highlighting the importance of the aromatization pathway. youtube.com Furthermore, in castrated male rats, testosterone treatment led to a decrease in ER-immunoreactive neurons in several brain regions, an effect that was reversed by the co-administration of an aromatase inhibitor, suggesting that testosterone-derived estrogen modulates ER dynamics.

Recent research has revealed that testosterone and its derivatives, including this compound, can modulate the activity of ligand-gated ion channels, which are transmembrane proteins that allow the passage of ions in response to the binding of a chemical messenger. wikipedia.org Specifically, this compound has been shown to act as a positive allosteric modulator of certain subtypes of P2X receptors, which are ATP-gated cation channels. nih.govresearchgate.net

In vitro studies have demonstrated that pre-treatment with this compound increases the sensitivity of P2X2 and P2X4 receptors to ATP by several fold. nih.gov This potentiation of P2X receptor activity suggests a potential role for testosterone derivatives in modulating purinergic signaling, which is involved in a wide range of physiological processes. nih.govmdpi.com The interaction of testosterone derivatives with P2X receptors appears to depend on the lipophilicity and the length of the alkyl chain at the C-17 position of the testosterone molecule. nih.gov It is noteworthy that endogenous testosterone itself does not exhibit the same potentiating activity at these receptors, indicating that the synthetic ester derivatives possess unique modulatory properties. researchgate.net

In Vitro Studies on Cellular Responses to this compound

In vitro studies provide valuable insights into the direct effects of testosterone and its esters on cellular processes such as viability, proliferation, and apoptosis. While research specifically utilizing this compound is limited, studies with testosterone and other esters like testosterone propionate (B1217596) offer a foundational understanding of its likely cellular impacts.

The effect of testosterone on cellular viability and proliferation is cell-type specific and concentration-dependent. For instance, in human bone marrow-derived mesenchymal stem cells, testosterone propionate was found to promote both proliferation and viability at a concentration of 10⁻⁸ M. nih.govresearchgate.net In contrast, studies on prostate cancer cell lines have shown that higher concentrations of testosterone can reduce cell viability. mdpi.com For example, in PC3 and LNCaP prostate cancer cells, testosterone at concentrations ranging from 62.5 to 250 µM led to a dose-dependent decrease in metabolic activity and cell density. mdpi.com

Similarly, in human osteoblast-like MG-63 cells, testosterone enanthate at a concentration of 100 µM was found to be cytostatic, inhibiting cell proliferation, whereas a lower dose of 10 µM was well-tolerated and did not affect proliferation. nih.gov These findings underscore the complex and often opposing effects of testosterone on cell growth, which are contingent on the cellular context and the concentration of the hormone.

Table 1: Effects of Testosterone Derivatives on Cellular Viability and Proliferation in Vitro

| Cell Line | Testosterone Derivative | Concentration | Effect |

|---|---|---|---|

| Human Bone Marrow Mesenchymal Stem Cells | Testosterone Propionate | 10⁻⁸ M | Promoted proliferation and maintained viability. nih.govresearchgate.net |

| PC3 (Prostate Cancer) | Testosterone | 62.5 - 250 µM | Reduced metabolic activity and cell density. mdpi.com |

| LNCaP (Prostate Cancer) | Testosterone | 62.5 - 250 µM | Reduced metabolic activity and cell density. mdpi.com |

| MG-63 (Osteoblast-like) | Testosterone Enanthate | 100 µM | Cytostatic (inhibited proliferation). nih.gov |

Testosterone has been shown to induce apoptosis, or programmed cell death, in various cell types, often through the modulation of apoptosis-regulating genes such as those in the Bcl-2 family. The Bcl-2 family includes both pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2. The ratio of these proteins is a critical determinant of cell fate.

In a study investigating the effects of testosterone on colorectal adenocarcinoma (HT29) and brain glioblastoma (A172) cells, testosterone treatment led to an increase in the expression of the pro-apoptotic gene Bax. onlinejbs.comresearchgate.net In HT29 cells, this was accompanied by a decrease in the expression of the anti-apoptotic gene Bcl-2. onlinejbs.comresearchgate.net These changes in gene expression suggest that testosterone can promote apoptosis in these cancer cell lines. onlinejbs.comresearchgate.net Further research has indicated that supraphysiological concentrations of testosterone can initiate the apoptotic cascade in neuronal cells. nih.gov Additionally, testosterone has been found to induce apoptosis in cardiomyocytes. nih.gov

Table 2: Effects of Testosterone on Apoptosis-Related Gene Expression in Vitro

| Cell Line | Gene | Effect of Testosterone Treatment |

|---|---|---|

| HT29 (Colorectal Adenocarcinoma) | Bax | Increased expression. onlinejbs.comresearchgate.net |

| HT29 (Colorectal Adenocarcinoma) | Bcl-2 | Decreased expression. onlinejbs.comresearchgate.net |

| A172 (Brain Glioblastoma) | Bax | Increased expression. onlinejbs.comresearchgate.net |

Mechanisms of Myogenic Differentiation and Muscle Cell Biology

Testosterone is a potent regulator of skeletal muscle mass, exerting its influence through various mechanisms that promote the differentiation of muscle precursor cells and enhance the biology of mature muscle cells. These actions are critical for muscle growth and regeneration.

Preclinical research has demonstrated that testosterone promotes the commitment of mesenchymal pluripotent cells to a myogenic lineage while concurrently inhibiting their differentiation into an adipogenic lineage. nih.gov This lineage determination is a critical step in increasing the population of muscle-forming cells. The process is mediated through the androgen receptor (AR), as the effects of testosterone on myogenesis and adipogenesis can be blocked by AR antagonists. nih.gov

Testosterone has been shown to dose-dependently increase the number of myogenic cells positive for MyoD, an early marker of myogenic differentiation, and myotubes positive for myosin heavy chain II (MHC), a late myogenic marker. nih.gov This indicates that testosterone not only commits pluripotent cells to the muscle lineage but also drives their maturation into functional muscle fibers. nih.gov

Furthermore, testosterone administration has been found to increase the number of satellite cells, which are muscle stem cells crucial for muscle repair and hypertrophy. nih.gov In response to stimuli like muscle injury, testosterone enhances the proliferation of these satellite cells. nih.govresearchgate.net This leads to an increased number of myonuclei within muscle fibers, supporting muscle protein synthesis and fiber growth. nih.gov Studies in C2C12 myoblast cell lines have shown that testosterone treatment leads to a significant increase in myotube diameter and area, direct indicators of hypertrophy. unit.no

Some evidence also points towards non-genomic actions of testosterone in muscle cells, which are rapid and not dependent on gene transcription. These actions may involve the modulation of intracellular calcium levels, which could influence muscle contraction and other cellular processes. nih.gov

Table 1: Effects of Testosterone on Myogenic Differentiation in Preclinical Models

| Parameter | Model System | Key Findings | Reference |

| Myogenic Commitment | C3H 10T1/2 pluripotent cells | Promotes commitment to myogenic lineage and inhibits adipogenesis. | nih.gov |

| Myogenic Marker Expression | C3H 10T1/2 pluripotent cells | Dose-dependent increase in MyoD and MHC mRNA and protein levels. | nih.gov |

| Satellite Cell Proliferation | Young and aged mice | Increases the number of proliferating satellite cells in regenerating muscle. | nih.govresearchgate.net |

| Myotube Hypertrophy | C2C12 myoblast cells | Significant increase in myotube diameter and area. | unit.no |

| Intracellular Signaling | Rodent skeletal muscle cells | May increase intracellular calcium levels through non-genomic pathways. | nih.gov |

Metabolic Regulatory Mechanisms Investigated in Preclinical Models

Testosterone plays a significant role in regulating various aspects of metabolism, including the processing of carbohydrates and lipids, and maintaining energy balance in tissues that are sensitive to androgens.

Influence on Carbohydrate and Lipid Metabolism Pathways

Testosterone is recognized for its role in modulating the balance between fat and muscle mass, which is intrinsically linked to carbohydrate and lipid metabolism. It has been observed to stimulate glucose uptake and the translocation of glucose transporter 4 (GLUT4) in skeletal muscle cells, cardiomyocytes, and adipocytes. In testicular feminised mice, which have a non-functional androgen receptor, there is a significant reduction in GLUT4 in muscle and glycolytic enzymes in muscle, liver, and subcutaneous adipose tissue.

In terms of lipid metabolism, testosterone has been shown to increase lipolysis and lipid oxidation. This action helps to regulate glucose metabolism and insulin (B600854) function. Studies in healthy young men with pharmacologically induced testosterone depletion showed significant alterations in carnitine and amino acid metabolism, which were partially restored with testosterone supplementation. Furthermore, research in testicular feminised mice has revealed that androgen deficiency leads to increased expression of enzymes involved in fatty acid synthesis in the liver and subcutaneous tissue, and an increase in stearoyl-CoA desaturase-1 (associated with insulin resistance) in visceral adipose tissue.

Advanced Preclinical Research Models and Methodologies

Animal Model Systems in Endocrine and Reproductive Research

Assessment of Androgen Action on Musculoskeletal and Reproductive Tissues

Preclinical animal models are fundamental for elucidating the physiological and pathological effects of androgens like testosterone (B1683101) valerate (B167501) on various target tissues. These models allow for controlled investigations into the mechanisms of action on the musculoskeletal and reproductive systems. A review of studies published between January 2020 and July 2022 highlighted research clarifying the effects of androgen administration on the heart, brain, kidney, liver, reproductive, and musculoskeletal systems in animal models. nih.gov

In the context of musculoskeletal assessment, rodent models are frequently employed. For instance, studies on surgically-induced menopausal rats have been used to investigate the effects of testosterone esters on bladder functions and smooth muscle/collagen content. researchgate.net Such research demonstrated that testosterone treatment, alone or combined with estradiol (B170435), significantly increased bladder capacity, compliance, and the smooth muscle-to-collagen ratio compared to control groups. researchgate.net Preclinical models are also invaluable for understanding the impact on bone health. nih.gov They provide a means to perform direct measurements of bone elasticity and strength, which is not feasible in human subjects, and to gain mechanistic insights into the roles of sex steroids in maintaining skeletal integrity. nih.gov

Regarding the reproductive tissues, animal models have been developed to mimic therapeutic regimens such as gender-affirming hormone therapy (GAHT). mdpi.com In female mice receiving testosterone enanthate, researchers observed a loss of menstrual cyclicity and persistent diestrus, indicating a significant impact on ovarian function. mdpi.com These models are crucial for studying effects on gonadal architecture, follicle development, and hormone feedback loops within the hypothalamic-pituitary-gonadal axis. mdpi.com The findings from these animal studies help to build a foundational understanding of how testosterone esters modulate tissue structure and function.

| Animal Model | Tissue/System Assessed | Key Assessment Methodologies | Representative Findings |

|---|---|---|---|

| Female Sprague-Dawley Rats (Oophorectomized) | Musculoskeletal (Bladder) | Urodynamic Studies, Histological Analysis (Smooth Muscle/Collagen Ratio) | Testosterone undecanoate increased bladder capacity, compliance, and smooth muscle content. researchgate.net |

| Female C57BL/6N Mice | Reproductive | Vaginal Cytology, Hormone Assays | Testosterone enanthate treatment led to loss of menstrual cyclicity and persistent diestrus. mdpi.com |

| Rodent Models (General) | Musculoskeletal (Bone) | Bone Mineral Density (BMD) Measurement, Biomechanical Strength Testing | Enables direct measures of bone elasticity and strength to assess fracture risk. nih.gov |

Bioanalytical Methods for Testosterone Valerate and Metabolite Detection in Biological Matrices

The accurate quantification of this compound and its metabolites in biological samples is essential for preclinical research. The choice of analytical method depends on the biological matrix, the required sensitivity, and the specific research question. The primary techniques employed are chromatography-mass spectrometry and immunoassays. researchgate.netmdpi.com

Chromatographic techniques coupled with mass spectrometry (MS) represent the gold standard for the specific and sensitive analysis of steroids due to their high specificity in complex matrices. dss.go.th Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for detecting trace amounts of testosterone and its metabolites in various biological matrices, including hair, serum, and plasma. dss.go.thnih.govnih.govnih.gov

Hair analysis is particularly valuable as it can provide a long-term, cumulative record of hormone exposure over several months. nih.govnih.gov The analytical process for hair typically involves several critical steps: decontamination of the hair sample, followed by digestion or extraction to release the analytes from the keratin (B1170402) matrix. nih.govresearchgate.net This is often achieved through alkaline digestion or solvent extraction. dss.go.thnih.gov For GC-MS analysis, a derivatization step is usually required to improve the volatility and thermal stability of the steroid molecules. dss.go.th

LC-MS/MS methods have been developed and validated for the simultaneous determination of multiple steroids in hair from very small samples (as few as 5-10 strands). nih.gov These methods demonstrate excellent performance characteristics, including high linearity, accuracy, and precision. nih.govnih.gov For instance, one validated LC-MS/MS method for an 11-steroid profile in hair reported intra- and inter-assay accuracies between 80% and 120% and precisions below 20% for all analytes. nih.gov

| Parameter | LC-MS/MS Method for 10 Steroids in Hair nih.gov |

|---|---|

| Sample Size | ~1 mg (5-10 hair strands) |

| Linearity (Correlation Coefficient) | ≥ 0.999 for all steroids |

| Intra-assay Accuracy | 96.0% to 106.4% |

| Intra-assay Precision | 4.8% to 8.1% |

| Inter-assay Accuracy | 96.9% to 104.9% |

| Inter-assay Precision | 6.9% to 10.6% |

Immunoassays, such as enzyme-linked immunosorbent assay (ELISA) and radioimmunoassay (RIA), are widely used for the quantitative detection of hormones in animal studies. mpbio.comnih.gov These methods are based on the principle of specific antigen-antibody binding and offer advantages such as high throughput and automation. farmaciajournal.com Various commercial kits are available for the determination of testosterone in serum and plasma from multiple species, including rats and mice. researchgate.netmpbio.com

Despite their widespread use, immunoassays developed for human samples may have limitations when applied to animal studies. researchgate.net A key concern is the potential for cross-reactivity with other endogenous steroids or metabolites present in the sample matrix, which can lead to a lack of specificity and biased results. dss.go.th Research comparing direct immunoassays to the LC-MS reference method for testosterone measurement in mouse samples found that immunoassays displayed an upward bias, particularly in female serum and ovarian extracts. researchgate.net The accuracy of immunoassays in animal matrices can sometimes be improved by incorporating a pre-assay extraction step to separate testosterone from interfering substances. researchgate.net While immunoassays can be suitable for detecting relative changes in hormone levels (e.g., comparing a control group to a treated group), mass spectrometry is preferred for obtaining accurate, absolute quantification. researchgate.netdss.go.th

| Feature | Immunoassays (ELISA, RIA) | Chromatography-Mass Spectrometry (LC-MS/MS, GC-MS) |

|---|---|---|

| Principle | Antigen-antibody binding | Physicochemical separation and mass-to-charge ratio detection |

| Specificity | Moderate; potential for cross-reactivity researchgate.net | High; considered the "gold standard" dss.go.th |

| Application in Animal Studies | High-throughput screening, detecting relative changes mpbio.comfarmaciajournal.com | Accurate absolute quantification, complex matrices (e.g., hair) dss.go.thnih.gov |

| Limitations | Upward bias and inaccuracies, especially in complex matrices researchgate.net | Lower throughput, higher equipment cost |

Future Directions and Emerging Research Paradigms

Innovations in Preclinical Research Model Development for Androgen Esters

The development of more sophisticated and physiologically relevant preclinical models is paramount to advancing our understanding of androgen esters like Testosterone (B1683101) Valerate (B167501). Traditional research has heavily relied on conventional animal models and two-dimensional (2D) cell cultures, which, while foundational, have limitations in fully recapitulating the complexity of human physiology and disease.

Advanced In Vitro Models: The Rise of Organoids

A significant innovation in preclinical research is the advent of three-dimensional (3D) organoid cultures. These self-organizing structures, derived from stem cells, mimic the architecture and functionality of human organs to a remarkable degree, offering a more accurate platform for studying hormone action. nih.gov For androgen research, several types of organoids have proven valuable:

Prostate Cancer Organoids: These models are instrumental in studying the mechanisms of androgen-dependent tumor growth and resistance to androgen deprivation therapy. nih.gov

Brain Organoids: Human brain organoids have been used to demonstrate that androgens can increase the proliferation of cortical progenitors, providing insights into the neurogenic effects of testosterone. nih.gov

Endometrial Organoids: Novel scaffold-free endometrial organoids, containing both epithelial and stromal cells, have been developed to study the impact of androgens on the endometrium, particularly in the context of conditions like polycystic ovary syndrome (PCOS). nih.gov

Testicular Organoids: These models offer a promising tool for investigating testicular function, spermatogenesis, and the effects of endocrine disruptors. sciety.orgmdpi.com

These organoid systems provide a powerful platform to study the downstream effects of testosterone released from esters like Testosterone Valerate in a human-relevant context, potentially reducing the reliance on animal models. nih.gov

Innovations in Animal Models

Parallel to in vitro advancements, animal models are also becoming more sophisticated, allowing for more precise investigations into androgen pharmacology.

Genetically Engineered Mouse Models (GEMMs):

Reporter Mice: Transgenic mice expressing reporter genes, such as luciferase, under the control of androgen-responsive promoters (e.g., ARLUC and ARR2Pb-Lux mice) enable real-time, non-invasive imaging of androgen receptor (AR) activity in vivo. nih.govnih.govsciety.org This technology is invaluable for assessing the pharmacodynamics of androgen esters.

Knockout/Knock-in Models: The development of androgen receptor knockout (ARKO) mice, including tissue-specific knockouts, has been crucial in dissecting the diverse roles of androgen signaling in various physiological and pathological processes. nih.gov

Humanized Mouse Models: A groundbreaking development is the creation of humanized mice. These are immunodeficient mice engrafted with human cells or tissues. Of particular relevance to pharmacology is the development of mice with "humanized" livers, where key mouse drug-metabolizing enzymes are replaced with their human counterparts. utrgv.edu Such models can provide more accurate predictions of the pharmacokinetics of testosterone esters in humans, bridging a critical gap in preclinical drug development.

These innovative models, both in vitro and in vivo, are poised to provide a more nuanced understanding of the pharmacokinetics and pharmacodynamics of this compound, moving beyond simple testosterone replacement to explore its tissue-specific effects and potential novel applications.

Advanced Mechanistic Investigations into this compound's Biological Actions

Beyond its established role as a testosterone prodrug, recent research has uncovered a novel and distinct mechanism of action for this compound, highlighting the importance of investigating the biological activities of the esterified molecule itself.

Positive Allosteric Modulation of P2X Receptors

Groundbreaking studies have identified this compound as a positive allosteric modulator (PAM) of specific purinergic receptors, namely the P2X2 and P2X4 subtypes. nih.gov P2X receptors are ATP-gated ion channels involved in a wide range of physiological processes. As a PAM, this compound does not activate these receptors directly but enhances their response to their natural ligand, ATP. nih.govnih.gov

The consequences of this modulation are significant and multifaceted:

Increased ATP Sensitivity: this compound increases the sensitivity of P2X2 and P2X4 receptors to ATP by several fold. nih.gov

Altered Channel Gating: For the P2X4 receptor, this compound reduces the rate of desensitization and accelerates its resensitization, prolonging the receptor's activity in the presence of ATP. nih.gov

Enhanced Ion Permeability: It has been shown to enhance the uptake of the fluorescent dye ethidium (B1194527) through the P2X4 receptor channel, indicating an increase in ion permeability. nih.gov

This allosteric modulation of P2X receptors represents a non-classical, androgen receptor-independent pathway through which this compound can exert biological effects. The interaction is thought to be dependent on the lipophilicity and the length of the ester chain at the C-17 position of the testosterone molecule. nih.gov Interestingly, research suggests a potential interaction with the ivermectin binding site on the P2X4 receptor. nih.gov

The physiological implications of this finding are still being explored but could be far-reaching, given the widespread distribution and function of P2X receptors in neuronal, cardiovascular, and immune systems. sciety.org This discovery opens up an entirely new area of research into the potential therapeutic applications of this compound beyond its androgenic properties.

Integration of Computational and 'Omics' Approaches in Androgen Ester Pharmacology Research

The integration of high-throughput 'omics' technologies and advanced computational modeling is revolutionizing pharmacology. These approaches offer a systems-level understanding of drug action and are beginning to be applied to the study of androgens and their esters.

Computational Modeling and Simulations

Pharmacokinetic (PK) Modeling: Population PK models are being developed to better understand and predict the concentration-time profiles of testosterone esters like testosterone undecanoate and cypionate. nih.govnih.gov These models can simulate different dosing regimens and identify key patient-specific factors (covariates) that influence drug exposure, paving the way for more personalized dosing strategies.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic interactions between androgens and the androgen receptor at an atomic level. utrgv.edu These computational techniques can be used to study how different ligands, including testosterone and its metabolites, bind to the receptor and how mutations can alter receptor function and lead to drug resistance. nih.govnih.gov Such models are crucial for the rational design of new and more effective androgen receptor modulators.

'Omics' Technologies

'Omics' approaches provide a global view of the molecular changes induced by a drug, offering a powerful tool for biomarker discovery and for understanding the intricate networks of genes, proteins, and metabolites that are influenced by androgen esters.

Pharmacogenomics: This field investigates how genetic variations influence drug response. For testosterone therapy, a key area of research is the polymorphism in the androgen receptor gene, specifically the length of the CAG repeat in exon 1. nih.gov The length of this repeat can modulate the transcriptional activity of the receptor, affecting an individual's sensitivity to androgens and their response to testosterone replacement therapy. nih.gov Understanding a patient's genetic makeup could help tailor testosterone ester therapy for optimal efficacy.

Proteomics: Proteomics is the large-scale study of proteins. Recent proteomic studies on plasma from men undergoing testosterone suppression and replacement have identified novel protein biomarkers of androgen activity, such as 4-hydroxyphenylpyruvate dioxygenase (4HPPD), insulin-like growth factor-binding protein 6 (IGFBP6), and fructose-bisphosphate aldolase (B8822740) (ALDOB). nih.govsciety.org Other studies have used proteomics to investigate the broad effects of testosterone enanthate on muscle protein synthesis during energy deficit. nih.govoup.com

Metabolomics: This approach involves the comprehensive analysis of metabolites in a biological system. Metabolomic studies have been used to profile the changes in plasma and urine of pigs following the administration of testosterone esters, identifying new biomarkers of exposure. mdpi.com In humans, metabolomics has revealed that testosterone enanthate administration during a severe energy deficit alters androgenic steroid, acylcarnitine, and amino acid metabolites, which are associated with changes in body composition. nih.govnih.gov

Multi-Omics Integration: The ultimate goal is to integrate data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive, multi-layered understanding of androgen ester action. nih.govnih.govresearchgate.netresearchgate.net This integrated approach is being applied in areas like androgenetic alopecia and prostate cancer to unravel the complex molecular pathways at play. biorxiv.org

The application of these computational and 'omics' paradigms to this compound research holds immense promise for elucidating its complete pharmacological profile, discovering predictive biomarkers of response, and ultimately, facilitating a more precise and personalized approach to its therapeutic use.

Q & A

Q. What are the key structural and physicochemical properties of testosterone valerate that influence its experimental applications?

this compound (CAS 3129-43-9) is a synthetic ester derivative of testosterone, characterized by a valeric acid side chain esterified at the 17β-hydroxyl group. This modification enhances lipid solubility, prolonging its half-life and enabling depot formulations for sustained release. Solubility studies show logarithmic decreases in aqueous solubility as ester chain length increases, with valerate exhibiting lower solubility than shorter-chain esters like propionate but higher stability in organic solvents . These properties necessitate careful solvent selection for in vitro studies and influence pharmacokinetic modeling for in vivo applications .

Q. What protocols are recommended for safe handling and storage of this compound in laboratory settings?

this compound should be stored in airtight containers at 2–8°C to prevent hydrolysis of the ester bond. Handling requires PPE (gloves, lab coats) due to its hormonal activity and potential carcinogenicity. Waste disposal must comply with hazardous chemical guidelines, particularly for organic solvent mixtures used in formulation .

Q. How can researchers validate this compound purity and stability in experimental formulations?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity analysis. Pharmacopeial methods specify a C18 column, mobile phase of acetonitrile:water (70:30), and flow rate of 1 mL/min. System suitability criteria include ≥99% theoretical plates for the this compound peak and <5% RSD for retention times . Stability studies should monitor ester degradation under varying pH and temperature conditions using mass spectrometry .

Q. What in vitro models are suitable for preliminary screening of this compound’s biological activity?

HT29 (colorectal adenocarcinoma) and A172 (glioblastoma) cell lines are validated for cytotoxicity screening via MTT assays. Dosing ranges of 0.1–10 mg/mL for 24–72 hours, followed by ANOVA with Tukey’s post hoc tests, are recommended. Non-cancerous HEK293 cells serve as controls to assess specificity .

Advanced Research Questions

Q. How do methodological variations in this compound-induced PCOS models affect data interpretation?

Rat PCOS models using this compound (1 mg/kg/day, 21 days) produce persistent estrus and elevated testosterone (482 ng/L vs. normal 200–400 ng/L). Comparatively, propionate induces irregular estrus cycles (423 ng/L). These differences highlight ester-specific metabolic clearance rates and receptor binding kinetics. Researchers must standardize induction protocols and validate outcomes via vaginal cytology and ELISA .

Q. What molecular mechanisms underlie this compound’s cytotoxic effects in cancer models?

At 1 mg/mL, this compound upregulates pro-apoptotic Bax (4.2-fold) and downregulates anti-apoptotic Bcl-2 (0.3-fold) in HT29 cells. Concurrently, it reduces metastatic marker KAI-1/CD82 expression (0.5-fold). These effects are dose-dependent and require validation via qRT-PCR and Western blotting. Estradiol valerate and progesterone show antagonistic effects, necessitating hormone receptor-blocking controls .

Q. How do administration routes impact this compound’s pharmacokinetics in comparative studies?

Intramuscular injection achieves sustained release (t½ = 7–10 days) due to esterase-mediated hydrolysis to free testosterone. Oral administration has <5% bioavailability due to first-pass metabolism. Pharmacokinetic models should incorporate enterohepatic recirculation for valerate metabolites and compare AUC/MIC ratios across routes .

Q. What factors contribute to variability in this compound quantification across immunoassays?

Cross-reactivity with dihydrotestosterone (DHT, 12–18%) and matrix effects in serum/plasma cause variability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., d3-testosterone) improves specificity (CV <8%). Researchers should validate assays against certified reference materials (NIST SRM 971) .

Q. How does this compound’s solubility profile influence formulation design for sustained-release studies?

Its logP of 4.2 favors encapsulation in lipid-based nanoparticles (e.g., PLGA or liposomes). Solubility in benzyl benzoate:castor oil (1:9) enables oleaginous depot formulations. Accelerated stability testing (40°C/75% RH) over 90 days predicts shelf-life, with HPLC monitoring free testosterone generation .

Q. What statistical approaches resolve contradictions in dose-response data from this compound studies?

Non-linear mixed-effects modeling (NONMEM) accounts for inter-individual variability in ester hydrolysis rates. For cell-based assays, hierarchical Bayesian models improve power in small-sample studies. Meta-analyses should adjust for publication bias via funnel plots and Egger’s regression .

Key Methodological Recommendations

- Use LC-MS/MS for hormone quantification to minimize cross-reactivity .

- Standardize PCOS induction protocols to 1 mg/kg/day this compound in sesame oil .

- Validate cytotoxicity findings with receptor antagonists (e.g., flutamide for androgen receptor blockade) .

- Employ Bayesian statistics for heterogeneous dose-response data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.